molecular formula C19H13FN2OS B2962782 (E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide CAS No. 477500-65-5

(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Cat. No. B2962782
M. Wt: 336.38
InChI Key: JITUXCMULRSESN-XUTLUUPISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazole and benzoxazole compounds have been explored for a variety of therapeutic applications, making them interesting scaffolds for designing new broad-spectrum pharmacophores . They have depicted various biological properties in form of antioxidant, anticancer, anti-inflammatory, analgesic, and acetylcholinesterase inhibitory agents .


Synthesis Analysis

A series of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles was synthesized through copper (I) catalyzed azide-alkyne cycloaddition reaction . The structure of synthesized derivatives was examined using FTIR, 1H, 13C-NMR and HRMS techniques .


Molecular Structure Analysis

The structure of these compounds was analyzed based on IR, 1H, 13C NMR and mass spectral data .


Chemical Reactions Analysis

The chemistry of triazoles and its heterocyclic derivatives led to the development of lead compounds in medicinal chemistry . Here, click reaction has been used for the formation (synthesis) of 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes .


Physical And Chemical Properties Analysis

Imidazole, a similar heterocyclic moiety, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .

Scientific Research Applications

Automated Radiosynthesis of Tracers for Clinical Applications

In a study by Ohkubo et al. (2021), automated radiosynthesis of [18F]FMISO and [18F]PM-PBB3 tracers was explored, showcasing the clinical applications of fluorinated compounds in imaging hypoxia and tau pathology respectively. The study underscores the potential of fluorination techniques in enhancing the clinical utility of radiotracers (Ohkubo et al., 2021).

Antimicrobial Properties of Fluorobenzamides

Desai et al. (2013) synthesized fluorobenzamides with antimicrobial efficacy, illustrating the role of the fluorine atom in enhancing antimicrobial activity. This research underscores the significance of fluorine substitution in benzamide compounds for developing potent antimicrobial agents (Desai et al., 2013).

Synthesis and Antimicrobial Screening of Fluoro Substituted Sulphonamide Benzothiazole

Jagtap et al. (2010) highlighted the synthesis of novel fluoro substituted sulphonamide benzothiazole, showing antimicrobial activity. This study provides insight into the therapeutic potential of fluoro-substituted benzothiazoles and their relevance in addressing microbial resistance (Jagtap et al., 2010).

Antimicrobial Evaluation of Novel Fluorine Containing Quinazolinones

Desai et al. (2013) synthesized fluorine-containing derivatives with potential antimicrobial properties, focusing on quinazolinones along with thiazolidinone. Their research highlights the promise of integrating fluorine into complex molecules for enhanced antimicrobial efficacy (Desai et al., 2013).

Fluorine as a Key Element in Synthesizing Radiotracers

Lang et al. (1999) discussed the synthesis of fluorinated derivatives of WAY 100635 for serotonin receptor imaging, emphasizing the role of fluorine in developing effective radiotracers. This work showcases the critical role of fluorine in enhancing the properties of compounds used in medical imaging (Lang et al., 1999).

Future Directions

The increasing emergence of drug-resistance among mycobacteria represents a serious global health threat, requiring novel and effective therapeutic strategies . Therefore, different therapeutic tools are urgently required . The development of new drugs that overcome the AMR problems is necessary .

properties

IUPAC Name

3-fluoro-N-(1-methylbenzo[e][1,3]benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN2OS/c1-22-17-15-8-3-2-5-12(15)9-10-16(17)24-19(22)21-18(23)13-6-4-7-14(20)11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITUXCMULRSESN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC3=CC=CC=C32)SC1=NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-fluoro-N-(1-methylnaphtho[1,2-d]thiazol-2(1H)-ylidene)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.